1-METHOXY-1,3-DIHYDRO-IMIDAZOL-2-ONE
Description
Properties
IUPAC Name |
3-methoxy-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-8-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSWTGNXJHZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553027 | |
| Record name | 1-Methoxy-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116451-54-8 | |
| Record name | 1-Methoxy-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Precursors
The alkylation of imidazole precursors with methoxy-containing reagents is a well-established route. Patent EP0275104B1 describes the synthesis of structurally related 2,3-dihydro-1H-imidazolylalkoxyindene derivatives via alkylation of imidazole with esters in DMF using sodium hydride. For 1-methoxy derivatives, this method can be adapted by substituting the alkoxy group with methoxy-functionalized alkylating agents.
Mechanistic Pathway
The reaction proceeds through deprotonation of imidazole by sodium hydride, generating a nucleophilic imidazolide ion. This intermediate attacks the electrophilic carbon of the methoxyalkyl halide or ester, forming the N-alkylated product. Hydrolysis of the ester moiety under acidic or basic conditions yields the final imidazol-2-one.
Optimization Parameters
Case Study: Synthesis of 5-Methoxy Analogues
A modified protocol for 5-methoxy-1,3-dihydro-imidazol-2-one involves nitration of 5-methyl precursors. As demonstrated in PMC9737477, methyl-substituted benzimidazolones undergo nitration with KNO₃/H₂SO₄ at 60–90°C. Applying this to imidazol-2-one derivatives, methoxy groups can be introduced via nitration followed by methoxylation, though direct alkylation remains more efficient for methoxy functionalization.
Base-Catalyzed Intramolecular Hydroamidation
Propargylic Urea Cyclization
Recent advances in organocatalysis enable the synthesis of imidazol-2-ones via intramolecular hydroamidation of propargylic ureas. ACS Publications reports a BEMP-catalyzed method yielding imidazol-2-ones in >90% efficiency under mild conditions.
Reaction Setup
Mechanistic Insights
Density functional theory (DFT) calculations reveal a two-step pathway:
Methoxy Group Incorporation
To introduce the methoxy group, propargylic ureas with methoxy-substituted aryl or alkyl chains are used. For example, methoxypropargylamine reacted with phenyl isocyanate yields 1-methoxy-imidazol-2-one after cyclization. Yields exceed 85% when using electron-donating methoxy groups, which enhance nucleophilicity.
Functionalization of Imidazol-2-one Precursors
Nitration and Methoxylation
While nitration is more common in benzimidazolone synthesis, analogous strategies apply to imidazol-2-ones. Nitration of 1,3-dihydro-imidazol-2-one with KNO₃/H₂SO₄ at 50–60°C introduces nitro groups, which can be displaced by methoxide ions in SNAr reactions.
Limitations
-
Regioselectivity : Nitro groups preferentially occupy electron-deficient positions, complicating methoxy substitution.
-
Side Reactions : Over-nitration or ring oxidation may occur at temperatures >100°C.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Imidazole Alkylation | NaH | 80–100 | 70–85 | Scalable, uses commercial reagents |
| Hydroamidation | BEMP | 25–40 | 85–93 | Rapid, high regioselectivity |
| Nitration-Methoxylation | H₂SO₄ | 50–90 | 60–75 | Functionalizes inert positions |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Imidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antiinflammatory Properties
1-Methoxy-1,3-dihydro-imidazol-2-one has been identified for its potential in treating diseases associated with inflammation. Research indicates that compounds within this class exhibit inhibitory activity against phosphodiesterase IV (PDE IV), which is implicated in inflammatory responses. A patent describes the use of these compounds for treating conditions like asthma and atopic dermatitis by modulating cytokine levels and enzymatic activities related to PDE IV .
Antitumor Activity
The compound's derivatives have shown promise in anticancer research. Studies suggest that imidazole derivatives possess significant antitumor properties, potentially due to their ability to induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways that are critical for cell proliferation and survival .
Antimicrobial Effects
Research has also highlighted the antibacterial and antifungal properties of this compound derivatives. These compounds have been tested against various pathogens, showing efficacy that could lead to the development of new antimicrobial agents .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through several chemical pathways, often involving the reaction of substituted imidazoles with methoxy groups. The structural variations of this compound can significantly influence its biological activity, making it a subject of interest for medicinal chemists seeking to optimize therapeutic efficacy.
Case Studies
Mechanism of Action
The mechanism of action of 1-Methoxy-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Chemistry
Imidazole and Benzoimidazole Derivatives
- N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (Compound 11, ): This benzoimidazole derivative shares a fused aromatic ring system but incorporates a methylthiocarbonothioyl group and an iodide counterion. Unlike 1-methoxy-1,3-dihydro-imidazol-2-one, this compound is synthesized via alkylation with methyl iodide, a common method for introducing methyl or methoxy groups in heterocycles .
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole () :
This nitroimidazole derivative contains a nitro group (electron-withdrawing) and a chlorinated side chain. The nitro group confers antimicrobial properties, as seen in drugs like metronidazole. In contrast, the methoxy group in this compound is electron-donating, which may alter reactivity in nucleophilic substitutions or hydrogen bonding interactions .
Anthraquinone and Phenolic Derivatives
- 1-Methoxy-1,6,3-anthraquinone (): This anthraquinone derivative, isolated from Zanthoxylum armatum, shares a methoxy substituent but features a tricyclic aromatic system. Anthraquinones are known for their roles as natural dyes and bioactive agents (e.g., laxatives, anticancer compounds). The imidazolone core of this compound lacks the extended conjugation of anthraquinones, resulting in distinct electronic and solubility profiles .
Functional Group Comparisons
Key Observations :
- Reactivity : Methoxy groups in imidazolones may stabilize the ring via resonance, whereas nitro groups in analogs like 4-nitroimidazole increase electrophilicity, favoring interactions with biological targets.
- Solubility: The lactam and methoxy groups in this compound likely enhance solubility in polar solvents compared to aromatic anthraquinones.
- Synthesis : Alkylation (e.g., with methyl iodide) is a shared strategy for introducing methoxy/methyl groups in imidazole derivatives .
Pharmacological and Industrial Relevance
For example:
- Nitroimidazoles (e.g., ) are used in antiparasitic drugs, suggesting that methoxy-substituted imidazolones could be tailored for similar applications with modified toxicity profiles.
Biological Activity
1-Methoxy-1,3-dihydro-imidazol-2-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.
This compound features a methoxy group that enhances its solubility and reactivity compared to other imidazole derivatives. The synthesis typically involves the condensation of suitable precursors under controlled conditions to yield the desired compound with high purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy group increases binding affinity, allowing the compound to inhibit enzyme activity by forming stable complexes at active sites. This inhibition blocks substrate access, thereby disrupting normal enzymatic functions. Additionally, the compound may act as an agonist or antagonist in receptor-mediated pathways, modulating signal transduction processes effectively.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 50 | Comparable to ampicillin |
| Staphylococcus aureus | 40 | Comparable to vancomycin |
Anticancer Activity
Several studies have demonstrated the potential of this compound in cancer treatment. It has been found to inhibit the proliferation of various cancer cell lines, including A2780 (ovarian cancer) and HL-60 (leukemia), with IC50 values in the micromolar range. The compound induces apoptosis through caspase activation and disrupts cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2780 | 1.5 | Apoptosis induction |
| HL-60 | 2.0 | Cell cycle arrest |
Comparative Studies
When compared to similar compounds, such as 1-methyl-1,3-dihydro-imidazol-2-one and other substituted imidazoles, this compound demonstrates enhanced biological activity due to its unique methoxy substitution. This modification not only improves solubility but also alters the electronic properties of the molecule, leading to increased reactivity and binding capabilities .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study assessing antibacterial properties, this compound was tested against clinical isolates of Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL.
Case Study 2: Cancer Cell Proliferation
A recent investigation into the anticancer effects on A2780cis cells revealed that treatment with this compound at concentrations of 0.5 µM resulted in a >90% reduction in cell viability after 72 hours. Flow cytometry confirmed that this effect was mediated through apoptosis induction .
Q & A
Q. What are the optimal synthetic routes for 1-Methoxy-1,3-dihydro-imidazol-2-one, and how can purity and yield be maximized?
Methodological Answer: A one-pot synthesis approach is effective for imidazolone derivatives. For example, aldehydes and diamino-triazoles can be condensed in ethanol under reflux with a catalyst like ceric ammonium nitrate (CAN) at 95–100°C for 3 hours. Monitor reaction progress via TLC (75% ethanol/25% ether) and purify by recrystallization from ethanol . Yield optimization requires stoichiometric control of reactants and catalyst loading (e.g., 30 mol% CAN). Purity (>98%) can be confirmed via LCMS, as demonstrated for structurally related imidazole derivatives .
Q. How can spectroscopic techniques (NMR, LCMS, IR) characterize this compound?
Methodological Answer:
- NMR : Use H and C NMR to identify methoxy (-OCH) and imidazolone ring protons. Compare shifts to analogs like 4-phenyl-1,3-dihydro-imidazol-2-one, where methoxy groups resonate at δ 3.3–3.5 ppm .
- LCMS : Confirm molecular weight (e.g., m/z = 129 [M+H] for the base structure) and monitor fragmentation patterns. LCMS protocols validated for imidazole derivatives (Rt = 0.67–1.19 min) are adaptable .
- IR : Detect carbonyl (C=O) stretching vibrations near 1700–1750 cm and N-H stretches at 3200–3400 cm .
Q. What experimental approaches determine the solubility and stability of this compound under varying conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C and 37°C. Quantify saturation via UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LCMS. For imidazolones, hydrolytic stability in acidic/basic buffers is critical .
Advanced Research Questions
Q. What methodologies assess the mutagenic potential of this compound in vitro?
Methodological Answer: Use the L5178Y mouse lymphoma cell assay to detect gene mutations and chromosomal damage. Dose-response studies (0.1–100 µg/mL) with positive controls (e.g., ethyl methanesulfonate) are essential. Compare results to structurally similar compounds like 1-methoxy-1,3,5-cycloheptatriene (MCHT), which showed clastogenic effects at 10 µg/mL in L5178Y cells .
Q. How can computational models predict the bioactivity and binding interactions of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). For imidazolones, prioritize hydrophobic pockets and hydrogen-bonding residues .
- ADMET Prediction : Employ tools like SwissADME to estimate permeability (LogP < 3), metabolic stability (CYP450 inhibition), and toxicity (Ames test alerts) .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Systematic Meta-Analysis : Compare datasets using PRISMA guidelines. Control for variables like solvent (DMSO vs. water), cell lines, and assay protocols.
- Reproducibility Checks : Replicate conflicting studies with standardized conditions. For example, discrepancies in cytotoxicity may arise from differences in cell viability assays (MTT vs. resazurin) .
Q. How can mechanistic studies elucidate the role of the methoxy group in this compound’s reactivity?
Methodological Answer:
- Isotopic Labeling : Synthesize C-methoxy analogs to track metabolic pathways via NMR or mass spectrometry.
- DFT Calculations : Use Gaussian 16 to compute electron density maps and identify nucleophilic/electrophilic sites on the imidazolone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
